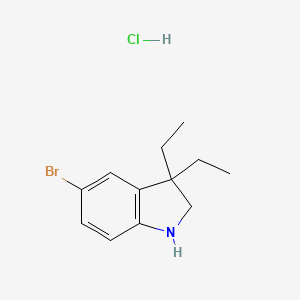
Clorhidrato de 5-bromo-3,3-dietil-2,3-dihidro-1H-indol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular weight of 290.63 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole involves a reaction mixture that is cooled, concentrated, and the crude residue is purified by column chromatography . The final product is obtained as a yellow oil .Molecular Structure Analysis
The molecular structure of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride can be represented by the InChI code: 1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a powder at room temperature . Its boiling point is predicted to be 315.2±41.0 °C .Aplicaciones Científicas De Investigación
Investigación del tratamiento del cáncer
Los derivados del indol han sido cada vez más reconocidos por su potencial para tratar varios tipos de cáncer. Muestran una gama de propiedades biológicamente vitales que pueden aprovecharse en la investigación oncológica para desarrollar nuevos agentes terapéuticos .
Estudios antimicrobianos
Estos compuestos también exhiben propiedades antimicrobianas, lo que los convierte en candidatos para el desarrollo de nuevos antibióticos o medicamentos antifúngicos .
Terapéutica de trastornos neurológicos
La investigación sobre trastornos neurológicos puede beneficiarse de los derivados del indol, ya que pueden ofrecer nuevas vías para tratar afecciones como la enfermedad de Alzheimer o la enfermedad de Parkinson .
Inhibición del VIH-1
Los derivados de indolyl y oxochromenyl xantenona han demostrado ser prometedores en estudios de acoplamiento molecular como agentes anti-VIH-1, lo que indica aplicaciones potenciales en terapia antiviral .
Síntesis de hormonas vegetales
El ácido indol-3-acético, un derivado del indol, es una hormona vegetal producida por la degradación del triptófano en plantas superiores. Esto destaca el papel de los indoles en la investigación y el desarrollo agrícola .
Análisis de espectros de masas
El análisis de espectros de masas de los derivados del indol puede proporcionar información estructural invaluable, que es esencial en la investigación química para confirmar los pesos moleculares y comprender los posibles patrones de fragmentación .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
Given the diverse biological activities of indole derivatives , there is considerable potential for further exploration of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride and similar compounds for therapeutic applications. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Propiedades
IUPAC Name |
5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHTIZICIPHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-42-9 |
Source


|
| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
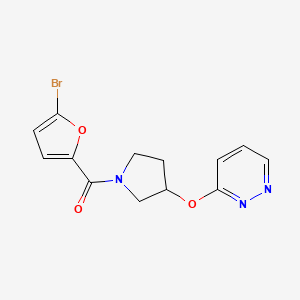
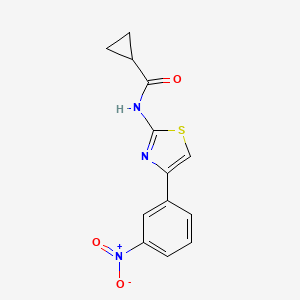
![1-(Azepan-1-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2355054.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)



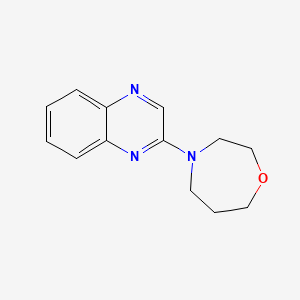
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)
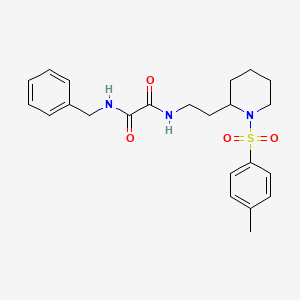
![1-Propan-2-yl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2355072.png)
![4-(3-Methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355073.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)
